molecular formula C22H25NO3 B12598569 N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide CAS No. 644979-32-8

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide

Katalognummer: B12598569
CAS-Nummer: 644979-32-8
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: UITMPJXQOVFMPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group attached to a cyclopentyl ring, an ethyl group, and a methoxybenzamide moiety. Its chemical formula is C21H23NO3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the benzoyl group. One common method involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base to form the benzoylcyclopentyl intermediate. This intermediate is then reacted with 2-ethyl-3-methoxybenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group and the methoxybenzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide
  • N-(1-Benzoylcyclopentyl)-3-methoxybenzamide

Uniqueness

N-(1-Benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, setting it apart from similar compounds.

Eigenschaften

CAS-Nummer

644979-32-8

Molekularformel

C22H25NO3

Molekulargewicht

351.4 g/mol

IUPAC-Name

N-(1-benzoylcyclopentyl)-2-ethyl-3-methoxybenzamide

InChI

InChI=1S/C22H25NO3/c1-3-17-18(12-9-13-19(17)26-2)21(25)23-22(14-7-8-15-22)20(24)16-10-5-4-6-11-16/h4-6,9-13H,3,7-8,14-15H2,1-2H3,(H,23,25)

InChI-Schlüssel

UITMPJXQOVFMPF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.